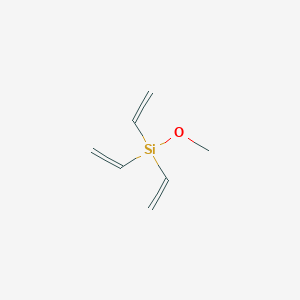

Trivinylmethoxysilane

概要

説明

Trivinylmethoxysilane is a chemical compound with the molecular formula C7H12OSi . It has an average mass of 140.255 Da and a monoisotopic mass of 140.065735 Da .

Molecular Structure Analysis

Trivinylmethoxysilane has a complex molecular structure. It contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis

Trivinylmethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 108.1±13.0 °C at 760 mmHg, and a vapour pressure of 30.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 5.6±10.0 °C .科学的研究の応用

Inverse Vulcanization

Trivinylmethoxysilane can be used in the process of inverse vulcanization . This process involves reacting elemental sulfur, a waste product from natural gas and oil refining, with unsaturated organic comonomers at elevated temperatures . The result is the creation of polymeric materials . Specifically, trimethoxyvinylsilane (TMVS) particles can be used to obtain sulfur coated TMVS-sulfur (TMVS-S) particles . These particles have a high surface-to-volume ratio and are insoluble .

Adsorbent Materials

The TMVS-S particles obtained from inverse vulcanization can be further functionalized with N-vinylimidazole (N VIA) to incorporate N-donor ligands . These ligands are known for copper (II) complexation . The TMVS-S-N VIA particles show very good distribution coefficients for mercury and copper remediation . This showcases the possibilities of combining inorganic siloxane and sulfur polymers towards novel adsorbent materials derived from abundant and commercially available compounds .

Deposition of SiO2 Thin Films

Trivinylmethoxysilane can also be used in the deposition of silicon oxide (SiO2) films . This is done by remote plasma atomic layer deposition with Bis (diethylamino)silane (BDEAS) and an oxygen/argon mixture as the precursors . The quality of the SiO2 films is greatly affected by the oxygen plasma powers .

Insulation Properties

The SiO2 thin films deposited using Trivinylmethoxysilane present favorable insulation properties . This is determined through atomic force microscope (AFM) and conductive AFM tests .

Hydrophilicity

The water contact angle (WCA) of the SiO2 thin film deposited using Trivinylmethoxysilane at the power of 1500 W is higher than that of other WCAs of SiO2 films deposited at other plasma powers . This indicates that it is less hydrophilic .

Quality Improvement through Post-Annealing

The quality of the SiO2 thin films deposited using Trivinylmethoxysilane can be improved through post-annealing . As the annealing temperature increases, the SiO2 thin film becomes denser, leading to a higher refractive index and a lower etch rate .

Safety and Hazards

When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

Trivinylmethoxysilane (TMVS) is primarily targeted towards the creation of polymeric materials. It reacts with unsaturated organic comonomers at elevated temperatures . The primary targets of TMVS are elemental sulfur and other unsaturated organic comonomers .

Mode of Action

TMVS undergoes a process known as inverse vulcanization. This process involves the reaction of TMVS with elemental sulfur at high temperatures to create sulfur-coated TMVS-sulfur (TMVS-S) particles . These particles have a high surface-to-volume ratio and are insoluble . They can further be functionalized with N-vinylimidazole (N VIA) to incorporate N-donor ligands, known for copper (II) complexation .

Biochemical Pathways

Upon exceeding the temperature of the melting point of S8, the covalent bonds of cyclic S8 molecules are homolytically cleaved resulting in the formation of sulfur diradicals that polymerize to form polymeric sulfur . The addition of unsaturated olefins, like TMVS, to the reaction mixture inhibits the depolymerization of sulfur chains and stabilizes the obtained material .

Pharmacokinetics

It is known that tmvs particles are insoluble in organic solvents and possess a high thermal stability . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of TMVS’s action is the creation of sulfur-coated TMVS-S particles. These particles have a high surface-to-volume ratio and are insoluble . They can be further functionalized to incorporate N-donor ligands, known for copper (II) complexation . The particles show very good distribution coefficients for mercury and copper remediation .

Action Environment

The action of TMVS is highly dependent on environmental factors such as temperature. The inverse vulcanization process requires elevated temperatures . Additionally, the stability and efficacy of TMVS can be influenced by the presence of other chemicals in the environment, such as elemental sulfur and unsaturated organic comonomers .

特性

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trivinylmethoxysilane | |

CAS RN |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Trivinylmethoxysilane interact with oxygen plasma during SiO2 deposition?

A1: While the provided abstracts don't detail the exact interaction mechanism, we know that Trivinylmethoxysilane serves as the silicon precursor in the deposition process [, ]. When exposed to oxygen plasma, the plasma likely initiates a reaction, breaking down Trivinylmethoxysilane and facilitating the formation of SiO2 on the substrate. The oxygen plasma plays a crucial role in this process, providing the oxygen atoms necessary for SiO2 formation.

Q2: What are the advantages of using Trivinylmethoxysilane for SiO2 deposition compared to other silicon precursors?

A2: The research by [] directly compares Trivinylmethoxysilane to several other silicon precursors, including (N,N-dimethylamino)trimethylsilane), vinyltrimethoxysilane, tetrakis(dimethylamino)silane, and tris(dimethylamino)silane. While all were tested for SiO2 Atomic Layer Deposition (ALD), Trivinylmethoxysilane was identified as a potentially more effective precursor when combined with hydrogen peroxide (H2O2) as the oxidant. The researchers observed the removal of O-H surface species and the emergence of C-Hx and Si-H bonds after exposure to Trivinylmethoxysilane, indicating its successful incorporation into the growing SiO2 film.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)

![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)